Ceftioxide

Description

Historical Context of Cephalosporin (B10832234) Discovery and Evolution

The journey of cephalosporins began in 1945 when Italian scientist Giuseppe Brotzu isolated an antibiotic-producing Cephalosporium acremonium (now known as Acremonium strictum) fungus from a sewage outfall in Sardinia. nih.gov Brotzu observed that cultures of this fungus produced substances that were effective against Salmonella typhi, the bacterium responsible for typhoid fever. nih.gov This initial discovery led to further research at the University of Oxford, where Guy Newton and Edward Abraham successfully isolated the first cephalosporin compound, named cephalosporin C, in 1953. nih.govnih.gov

Cephalosporin C itself was not potent enough for widespread clinical use, but its core chemical structure, 7-aminocephalosporanic acid (7-ACA), proved to be of immense value. researchgate.net Scientists found that by modifying the side chains attached to the 7-ACA nucleus, they could create a vast array of semi-synthetic derivatives with improved potency, stability, and spectrum of activity. nih.gov This breakthrough paved the way for the development of thousands of cephalosporin compounds and their introduction into clinical practice, with the first-generation agents being sold starting in 1964. nih.gov

Classification of Cephalosporin Generations and Their Distinguishing Features

Cephalosporins are commonly categorized into "generations" based on their temporal discovery and, more importantly, their general spectrum of antimicrobial activity. nih.govguidetopharmacology.org This classification system, while sometimes imprecise, provides a useful framework for understanding the evolution and clinical utility of these drugs. Each successive generation generally offers a broader spectrum of activity against Gram-negative bacteria, sometimes at the cost of reduced potency against Gram-positive organisms. nih.govnih.gov

First Generation : These were the earliest cephalosporins developed. They are most active against Gram-positive bacteria like Staphylococcus and Streptococcus and have limited activity against Gram-negative species. guidetopharmacology.org

Second Generation : This group exhibits enhanced activity against Gram-negative bacteria, such as Haemophilus influenzae, while retaining good coverage for Gram-positive organisms. nih.gov

Third Generation : These agents possess a significantly broader spectrum against Gram-negative bacteria, including many that are resistant to earlier generations. nih.gov They are often able to penetrate the central nervous system, making them useful for treating meningitis. nih.gov

Fourth Generation : These are extended-spectrum cephalosporins that combine the Gram-positive activity of first-generation agents with the broad Gram-negative coverage of third-generation agents. nih.gov They are also more resistant to breakdown by β-lactamase enzymes. drugs.com

Fifth Generation : This newer class is distinguished by its activity against multi-drug resistant bacteria, most notably methicillin-resistant Staphylococcus aureus (MRSA). medkoo.com

Table 1: General Features of Cephalosporin Generations

| Generation | Primary Spectrum of Activity | General Characteristics | Representative Compounds |

|---|---|---|---|

| First | Gram-positive cocci (Staphylococcus, Streptococcus) | Limited Gram-negative activity. | Cefazolin, Cephalexin |

| Second | Good Gram-positive and expanded Gram-negative coverage (H. influenzae) | More resistant to β-lactamase than the first generation. | Cefuroxime, Cefoxitin |

| Third | Broad Gram-negative coverage, some with less Gram-positive activity | Often used for more serious infections; some cross the blood-brain barrier. | Cefotaxime (B1668864), Ceftriaxone (B1232239) |

| Fourth | Broad-spectrum: Gram-positive and Gram-negative, including Pseudomonas | Enhanced stability against β-lactamases. | Cefepime, Cefpirome |

| Fifth | Broad-spectrum, including MRSA | Active against resistant Gram-positive organisms. | Ceftaroline (B109729), Ceftobiprole (B606590) |

Positioning Ceftioxide within the Cephalosporin Landscape

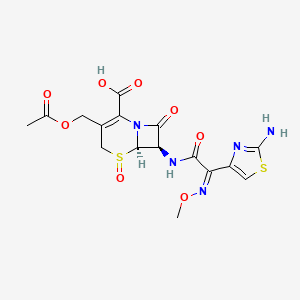

This compound is chemically identified as a syn S-oxide derivative of cefotaxime. medkoo.com To understand the position of this compound, one must first understand its parent compound, cefotaxime.

Cefotaxime is a well-established third-generation cephalosporin antibiotic. drugbank.com As is characteristic of its generation, cefotaxime has a broad spectrum of activity against Gram-negative bacteria and is effective against many Gram-positive organisms as well. nih.gov It is known for its utility in treating a variety of serious infections, including those of the lower respiratory tract, urinary tract, and central nervous system. nih.govmedkoo.com The bactericidal action of cefotaxime results from the inhibition of bacterial cell wall synthesis. nih.gov

The defining chemical feature of this compound is that it is an S-oxide derivative of cefotaxime. This means it has undergone oxidation at the sulfur atom within the core dihydrothiazine ring structure. While detailed research findings on the specific antibacterial spectrum and potency of this compound are not widely available in the reviewed scientific literature, its direct structural relationship to cefotaxime firmly places it within the third-generation cephalosporin framework for classification and study. The clinical and microbiological implications of this specific chemical modification relative to its parent compound, cefotaxime, would require further dedicated research.

Table 2: Chemical Properties of Cefotaxime and this compound

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Relationship |

|---|---|---|---|

| Cefotaxime | C₁₆H₁₇N₅O₇S₂ | 455.47 | Parent Compound |

| This compound | C₁₆H₁₇N₅O₈S₂ | 471.46 | syn S-oxide derivative of Cefotaxime |

Structure

3D Structure

Propriétés

Formule moléculaire |

C16H17N5O8S2 |

|---|---|

Poids moléculaire |

471.5 g/mol |

Nom IUPAC |

(6R,7R)-3-(acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C16H17N5O8S2/c1-6(22)29-3-7-5-31(27)14-10(13(24)21(14)11(7)15(25)26)19-12(23)9(20-28-2)8-4-30-16(17)18-8/h4,10,14H,3,5H2,1-2H3,(H2,17,18)(H,19,23)(H,25,26)/b20-9-/t10-,14-,31?/m1/s1 |

Clé InChI |

MMQXRUYUBYWTDP-LNXFEASCSA-N |

SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)S(=O)C1)C(=O)O |

SMILES isomérique |

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)N)S(=O)C1)C(=O)O |

SMILES canonique |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)S(=O)C1)C(=O)O |

Origine du produit |

United States |

Synthetic Chemistry and Derivatization Research of Ceftioxide

Established Synthetic Pathways for Ceftioxide and Analogues

The synthesis of semi-synthetic cephalosporins, to which this compound belongs, typically originates from the core bicyclic nucleus, 7-aminocephalosporanic acid (7-ACA). wikipedia.orgwikidata.org This crucial intermediate is generally obtained from cephalosporin (B10832234) C (CPC) through either chemical or enzymatic processes. wikipedia.orgwikidata.org Historically, these conventional methods have been associated with high production costs and significant waste generation. wikipedia.org

While specific, detailed synthetic routes exclusively for this compound are not extensively documented in the available literature, its synthesis, like other semi-synthetic cephalosporins, is predicated on the modification of the 7-ACA scaffold. wikipedia.orgwikidata.org For instance, in the synthesis of Ceftiofur, a structurally related cephalosporin, a key intermediate is 7-amino-3-[2-(furylcarbonyl)thiomethyl]-3-cephem-4-carboxylic acid. wikidata.org The formation of such intermediates often involves the condensation of 7-ACA with heterocyclic thiols. wikidata.org This condensation reaction is typically facilitated by the presence of a Lewis acid, such as boron trifluoride or its complexes (e.g., boron trifluoride etherate), and is conducted in an organic solvent like tetrahydrofuran, ethyl acetate, or acetonitrile (B52724), at temperatures ranging from 0 to 50°C. wikidata.org

Significant strides have been made in cephalosporin synthesis to enhance efficiency, reduce environmental impact, and lower production costs. wikipedia.orgctdbase.orgmims.com

Enzymatic Bioconversion : A prominent advancement is the development of one-step bioconversion methods for producing 7-ACA from cephalosporin C (CPC). wikipedia.org This involves the use of cephalosporin C acylase (CCA) enzymes, often employed in transgenic in vivo systems, such as in Acremonium chrysogenum. wikipedia.org Protein engineering has been applied to modify CCAs, enabling more effective cleavage of the acyclic amide bond in CPC. wikipedia.org This enzymatic approach offers a more sustainable alternative to traditional chemical methods. wikipedia.org

Green Chemistry Strategies : The field of green chemistry has introduced various eco-friendly synthetic protocols for derivatives, including microwave-assisted synthesis, solvent-free reactions, photocatalysis, and biocatalysis. ctdbase.orgmims.com These methods aim to minimize the use and generation of hazardous substances and reduce energy consumption, aligning with principles of sustainable chemistry. ctdbase.org

Flow Chemistry : Continuous flow processes represent another methodological advancement, providing streamlined reaction pathways. uni.lu This approach can minimize the need for isolating and handling potentially unstable intermediates, contributing to improved scalability and cost-effectiveness in the production of pharmaceutical compounds. uni.lu

Design and Synthesis of Novel this compound Derivatives

The inherent structure of the cephalosporin scaffold, including that of this compound, offers considerable flexibility for structural modifications. These modifications are primarily focused on the C3 and C7 positions of the bicyclic nucleus, which are critical for influencing antibacterial activity and stability against beta-lactamase enzymes. wikidata.org

Amidation Reactions : A common strategy for introducing new functional groups involves amidation reactions. This allows for the attachment of various chemical tethers to the molecule, providing handles for further derivatization or bioconjugation. mims.com

Molecular Modification Approaches : Broader strategies for molecular modification include:

Molecular Addition : Involves the association of molecules through weak intermolecular forces. wikipedia.org

Molecular Replication : Entails the covalent bonding of identical molecules. wikipedia.org

Functional Group Interconversions : These are fundamental techniques in organic synthesis that enable chemists to systematically alter molecular structures. uni.lu By converting existing functional groups (e.g., hydroxyl groups to esters or amines to amides), the reactivity and physical properties, such as solubility, can be precisely tuned. wikipedia.orguni.lu

Derivatization profoundly influences the chemical reactivity and stability of cephalosporin compounds.

Enhanced Stability against Beta-Lactamases : The introduction of sterically bulky groups at the 7-position of the cephalosporin nucleus is a well-established strategy to increase resistance to hydrolysis by beta-lactamase enzymes. mims.com This structural modification is crucial for developing later-generation cephalosporins, such as cefpodoxime, which exhibit improved stability in the presence of these bacterial resistance mechanisms. mims.com

Reactivity of Carboxylic Acid Derivatives : Cephalosporins, containing carboxylic acid derivative functionalities, exhibit reactivity influenced by the stability of the carbonyl group and the efficacy of the leaving group. fishersci.ca Generally, a weaker basic leaving group correlates with higher reactivity in nucleophilic acyl substitution reactions.

Influence of Electron-Withdrawing Groups : The presence of electron-withdrawing groups can augment the reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution. This occurs by stabilizing the tetrahedral intermediate formed during the reaction and increasing the electrophilic character of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Stability-Reactivity Relationship : A general principle in chemical derivatization is the inverse relationship between stability and reactivity: more stable compounds tend to be less reactive. Strategic derivatization allows for a deliberate balance between these two properties to achieve desired chemical and pharmacological profiles.

Mechanistic Studies of Ceftioxide S Antimicrobial Action

Molecular Interactions with Bacterial Target Enzymes

Ceftioxide's bactericidal activity stems from its ability to disrupt the integrity of the bacterial cell wall, a vital structure for bacterial survival and proliferation. This disruption is achieved through specific interactions with enzymes responsible for cell wall synthesis. nih.govgoogleapis.comgardp.orgmdpi.commdpi.com

Penicillin-binding proteins (PBPs) are a group of bacterial transpeptidases located inside the bacterial cell wall that play a critical role in the final stages of peptidoglycan synthesis, specifically catalyzing the cross-linking of peptidoglycan strands. googleapis.commdpi.comcsic.esnih.govmdpi.comresearchcommons.orgpatsnap.com this compound, being a beta-lactam antibiotic, mimics the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby binding irreversibly to the active site of PBPs. googleapis.comgardp.orgcsic.esnih.gov This binding inhibits the transpeptidation reaction, which is essential for forming a strong and rigid bacterial cell wall. googleapis.comgardp.orgmdpi.commdpi.comcsic.esnih.govmdpi.compatsnap.com

The bacterial cell wall is a complex, cross-linked polymer primarily composed of peptidoglycan, which provides structural integrity and protection against osmotic pressure. mdpi.compatsnap.compsu.edu The synthesis of peptidoglycan is a multi-stage process occurring in the cytoplasm, on the membrane, and in the periplasm. mdpi.compsu.edu Beta-lactam antibiotics, including this compound, primarily interfere with the final, periplasmic stage of peptidoglycan synthesis. mdpi.com

Specifically, by inhibiting PBPs, this compound prevents the transpeptidation (cross-linking) of peptidoglycan strands. googleapis.comgardp.orgmdpi.commdpi.comcsic.esnih.govpatsnap.comnih.gov This inhibition leads to the production of defective, weakened cell walls that cannot withstand the internal turgor pressure of the bacterial cell. nih.govcsic.esmdpi.compatsnap.com Consequently, the bacterial cell undergoes lysis and death. nih.govcsic.esmdpi.compatsnap.com This mechanism is effective against a broad range of Gram-positive and Gram-negative bacteria, although the specific impact can vary depending on the bacterial species' cell wall structure and other resistance mechanisms. nih.govgoogleapis.comgardp.orgmdpi.compatsnap.com

Mechanisms of Bacterial Cell Permeation and Intracellular Accumulation

For an antibiotic to exert its intracellular effects, it must first successfully permeate the bacterial cell envelope and accumulate at sufficient concentrations at its target site. This process involves overcoming various barriers, particularly in Gram-negative bacteria. gardp.orgmdpi.comnih.govnih.gov

In Gram-negative bacteria, the outer membrane (OM) acts as a formidable selective permeability barrier, restricting the entry of many antimicrobial agents. gardp.orgmdpi.comnih.govnih.gov Hydrophilic antibiotics, such as cephalosporins, typically traverse the outer membrane primarily through specialized protein channels called porins. mdpi.commdpi.comnih.govmdpi.comnih.govnih.gov Porins allow the passive diffusion of small, hydrophilic molecules (generally up to 600-700 Da) into the periplasmic space. mdpi.comnih.govnih.gov this compound, as a cephalosporin (B10832234), is a zwitterion and is expected to utilize porin channels for entry into Gram-negative bacteria. nih.govmdpi.com Alterations in porin expression or structure (e.g., reduced numbers or modified channel properties) can significantly decrease the influx of antibiotics, contributing to resistance. mdpi.comnih.govmdpi.comnih.govnih.govbiorxiv.org

Another mechanism for antibiotic uptake, particularly for those that struggle to cross bacterial membranes, is siderophore-mediated uptake, often referred to as the "Trojan horse" strategy. nih.govmdpi.com Siderophores are iron-chelating molecules produced by bacteria to acquire essential iron from the environment. nih.govmdpi.comnih.govresearchgate.net Some antibiotics can be conjugated to siderophores, allowing them to be actively transported into the bacterial cell via the siderophore's specific outer membrane receptors and subsequent iron transport systems. nih.govmdpi.com While this compound is mentioned in the context of antibiotics that can be affected by various transport mechanisms google.comepo.orggoogleapis.comgoogle.comepo.orgscribd.com, specific research detailing this compound's direct utilization of particular porin channels or siderophore-mediated uptake systems is not explicitly provided in the search results.

Efflux pumps are active transport proteins located in the bacterial cell membrane that play a crucial role in expelling a wide range of substrates, including antibiotics, from the bacterial cell into the external environment. mdpi.commdpi.comnih.govnih.govnih.govfrontiersin.orgwikipedia.orgamhsr.org This active extrusion mechanism is a significant determinant of intrinsic and acquired multidrug resistance in bacteria, as it lowers the intracellular concentration of the antimicrobial agent below therapeutic levels. gardp.orgmdpi.commdpi.comnih.govnih.govnih.govnih.govfrontiersin.orgwikipedia.orgamhsr.org

Efflux pumps can be drug-specific or, more commonly, broad-spectrum, recognizing diverse compounds based on physicochemical properties like hydrophobicity and aromaticity rather than specific chemical structures. wikipedia.orgamhsr.org Major efflux pump families, such as the Resistance-Nodulation-Division (RND) family (e.g., AcrAB-TolC in Escherichia coli and MexAB-OprM in Pseudomonas aeruginosa) and the MtrCDE system in Neisseria gonorrhoeae, are well-documented for their role in expelling various antibiotics, including beta-lactams. googleapis.commdpi.comnih.govgoogleapis.comepo.orgnih.govnih.govfrontiersin.org Mutations in regulatory genes (e.g., mtrR, acrR) can lead to the overexpression of these pumps, further enhancing resistance. mdpi.commdpi.comgoogleapis.comepo.orgnih.gov

This compound is listed among antibiotics that can be affected by efflux pumps. googleapis.comgoogle.comepo.orggoogleapis.comgoogle.comepo.orgscribd.com However, specific studies detailing this compound's direct interaction with, or confirmed status as a substrate for, particular efflux pump systems, or quantitative data on how efflux pumps specifically modulate its intracellular concentrations, are not explicitly provided in the search results. The general principle applies that active efflux can reduce the intracellular accumulation of this compound, thereby impacting its efficacy. mdpi.comnih.govnih.govfrontiersin.org

Antimicrobial Spectrum Research of Ceftioxide in Vitro Studies

In Vitro Susceptibility Profiles Against Gram-Negative Bacteria

Specific detailed susceptibility profiles (e.g., MIC data) for Ceftioxide against Gram-negative bacteria were not found in the search results. Generally, third-generation cephalosporins, to which this compound belongs based on its classification, are known for their enhanced activity against Gram-negative bacteria compared to earlier generations wikipedia.orgnih.govjlabphy.org.

While specific data for this compound was not identified, third-generation cephalosporins like cefotaxime (B1668864) and ceftriaxone (B1232239) exhibit broad-spectrum activity against many Gram-negative bacteria, including common Enterobacteriaceae such as Escherichia coli and Klebsiella pneumoniae wikipedia.orgnih.govjlabphy.orgfishersci.cawikipedia.org. For instance, cefotaxime has shown effectiveness against E. coli and Klebsiella species wikipedia.orgjlabphy.orgfishersci.ca.

Information regarding this compound's activity against non-fermenting Gram-negative bacilli like Pseudomonas aeruginosa and Acinetobacter baumannii was not found. Some cephalosporins, such as ceftazidime (B193861), are specifically noted for their activity against Pseudomonas aeruginosa wikipedia.orgwikipedia.orgwikipedia.org. However, many strains of Acinetobacter baumannii and Pseudomonas species, especially methicillin-resistant staphylococci, can be resistant to various cephalosporins nih.gov.

In Vitro Susceptibility Profiles Against Gram-Positive Bacteria

Detailed in vitro susceptibility profiles for this compound against Gram-positive bacteria were not identified. Third-generation cephalosporins typically have reduced activity against Gram-positive organisms compared to first-generation cephalosporins, although they still retain some efficacy wikipedia.orgnih.gov.

Specific data on this compound's activity against Staphylococci (e.g., Staphylococcus aureus) and Streptococci (e.g., Streptococcus pneumoniae) were not found. Cephalosporins, in general, are active against certain Gram-positive bacteria. For example, cefotaxime is used for sepsis secondary to Streptococcus species and S. aureus, and for pneumonia caused by S. pneumoniae wikipedia.org. Ofloxacin, another antibiotic, is effective against methicillin-susceptible Staphylococcus aureus and penicillin-susceptible Streptococcus pneumoniae wikipedia.org. However, methicillin-resistant Staphylococcus strains are often resistant to many cephalosporins nih.gov.

Comparative In Vitro Antimicrobial Activity with Other Cephalosporins

Direct comparative in vitro antimicrobial activity data for this compound with other cephalosporins was not found in the search results. However, comparisons between other well-established third-generation cephalosporins like cefotaxime and ceftriaxone indicate similar antimicrobial spectra and susceptibility to beta-lactamase destruction jlabphy.org. Studies have shown varying efficacies among different cephalosporins against specific pathogens. For instance, in some studies, cefotaxime demonstrated lower mean MICs for E. coli, Klebsiella, and Staphylococcus compared to ceftriaxone jlabphy.org. Ceftizoxime has shown lower MIC and MBC values against Gram-negative bacteria, including Pseudomonas, compared to ceftriaxone, cefamandole, cefoxitin, and cefotaxime, and was not hydrolyzed by isolated beta-lactamases nih.gov. Ceftibuten, another oral cephalosporin (B10832234), was found to be highly active against Enterobacteriaceae, Haemophilus influenzae, and Moraxella catarrhalis, and also active against beta-hemolytic streptococci and penicillin-susceptible Streptococcus pneumoniae, but not against Staphylococcus species nih.gov.

Methodologies for Antimicrobial Susceptibility Testing (e.g., Broth Microdilution)

Antimicrobial Susceptibility Testing (AST) is crucial for determining the effectiveness of antimicrobial agents against bacterial pathogens dovepress.com. The gold standard for determining the minimum inhibitory concentration (MIC) of antimicrobial drugs is the broth microdilution (BMD) method dovepress.com. This method involves preparing serial dilutions of the antimicrobial agent in a broth medium, inoculating them with a standardized bacterial suspension, and then incubating the plates dovepress.comclsi.orgnih.gov. The MIC is the lowest concentration of the antimicrobial agent that inhibits visible bacterial growth eucast.org.

Other common methodologies include disk diffusion, which involves placing antibiotic-impregnated disks on an agar (B569324) plate inoculated with bacteria and measuring the zone of inhibition eucast.org. Automated AST systems, often based on the broth microdilution method, are also widely used in clinical laboratories to improve efficiency dovepress.com. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized protocols and guidelines for these tests to ensure accuracy and reproducibility clsi.orgeucast.org. These guidelines cover aspects such as inoculum densities, media preparation, incubation conditions, and interpretation of results nih.goveucast.org.

Mechanisms of Antimicrobial Resistance to Ceftioxide

β-Lactamase-Mediated Hydrolysis and Enzyme Stability

β-Lactamases are bacterial enzymes that confer resistance to β-lactam antibiotics by hydrolyzing the β-lactam ring, a crucial structural component for the antibiotic's activity. This enzymatic cleavage renders the antibiotic inactive. The stability of a β-lactam antibiotic against various β-lactamases is a critical determinant of its clinical utility.

Role of Extended-Spectrum β-Lactamases (ESBLs)

Extended-Spectrum β-Lactamases (ESBLs) are a significant group of β-lactamases, primarily produced by Gram-negative bacteria, that are capable of hydrolyzing extended-spectrum cephalosporins and monobactams. These enzymes typically derive from mutations in genes for common β-lactamases such as TEM-1, TEM-2, or SHV-1, altering the amino acid configuration around their active sites nih.govnih.gov. ESBLs, including TEM- and SHV-type, can hydrolyze third-generation cephalosporins like cefotaxime (B1668864), ceftriaxone (B1232239), and ceftazidime (B193861) nih.govmicrorao.com. The CTX-M family of ESBLs, which preferentially hydrolyze cefotaxime, has become particularly widespread nih.govmicrorao.com. While specific hydrolysis data for Ceftioxide against individual ESBLs are not extensively detailed in general literature, its classification as a cephalosporin (B10832234) implies susceptibility to these enzymes. Some ESBLs, particularly CTX-M types, exhibit high hydrolyzing capabilities against cefepime, another cephalosporin idcmjournal.org. ESBLs are generally not active against cephamycins like cefoxitin, which demonstrates in vitro resistance to ESBL hydrolysis nih.govfrontiersin.org.

Role of Carbapenemases (e.g., MBLs, KPC)

Carbapenemases are a diverse group of β-lactamases that possess a very broad spectrum of activity, capable of hydrolyzing most β-lactam antibiotics, including penicillins, cephalosporins, monobactams, and carbapenems microrao.comfrontiersin.orgrcsb.orgmdpi.com. Their emergence poses a significant threat to antimicrobial therapy.

Metallo-β-Lactamases (MBLs): MBLs belong to Ambler class B enzymes and require one or two zinc ions for their catalytic activity, enabling broad-spectrum resistance rcsb.orgnih.gov. New Delhi Metallo-β-lactamase 1 (NDM-1) is a prominent MBL that hydrolyzes all β-lactam antibiotics, including carbapenems, with the exception of the monobactam aztreonam (B1666516) researchgate.net. MBLs are not effectively inhibited by currently available β-lactamase inhibitors such as avibactam (B1665839) wikipedia.org.

Klebsiella pneumoniae Carbapenemases (KPC): KPC enzymes are serine-carbapenemases classified under Ambler class A rcsb.orgscielo.br. They are widespread and can inactivate most β-lactam antibiotics, including carbapenems, and some β-lactamase inhibitors scielo.br. Studies have shown that KPC variants, such as KPC-2, KPC-4, and KPC-5, can hydrolyze cefotaxime with similar efficiencies researchgate.net. Vaborbactam, a boronic acid β-lactamase inhibitor, exhibits high affinity for serine β-lactamases, including KPC wikipedia.orgnih.gov.

Stability Against Ambler Class A, C, and D β-Lactamases

The stability of β-lactam antibiotics against different Ambler classes of β-lactamases varies significantly.

Class A β-Lactamases: This class includes broad-spectrum enzymes like TEM-1 and SHV-1, as well as ESBLs (e.g., CTX-M-15) and carbapenemases (e.g., KPC-2) frontiersin.org. Traditional β-lactamase inhibitors such as clavulanic acid, sulbactam, and tazobactam (B1681243) are generally effective against most Class A β-lactamases, with exceptions like KPC-2 and inhibitor-resistant TEMs (IRTs) and SHVs frontiersin.org. Avibactam is a non-β-lactam β-lactamase inhibitor that effectively inhibits Class A enzymes, including KPCs, CTX-M, TEM, and SHV wikipedia.org.

Class C β-Lactamases (AmpC Cephalosporinases): These are cephalosporinases that can be chromosomally encoded (e.g., Pseudomonas aeruginosa AmpC) or plasmid-mediated (e.g., CMY-2) frontiersin.org. They typically hydrolyze cephalosporins such as cefotaxime and ceftazidime mdpi.com. Avibactam also demonstrates activity against Class C β-lactamases wikipedia.org.

Class D β-Lactamases (Oxacillinases): This is a rapidly expanding class of β-lactamases with diverse hydrolysis profiles frontiersin.org. OXA-type carbapenemases, such as OXA-48, are prevalent and often resistant to most available β-lactamase inhibitors mdpi.comnih.gov. OXA-48 exhibits weak activity against expanded-spectrum cephalosporins like ceftazidime and cefepime, primarily hydrolyzing penicillins and narrow-spectrum cephalosporins mdpi.com. Avibactam has shown promise in inhibiting certain OXA enzymes, including OXA-23 and OXA-48 rcsb.orgwikipedia.orgresearchgate.net.

Target Site Modifications: Penicillin-Binding Proteins (PBPs)

Penicillin-binding proteins (PBPs) are bacterial enzymes located in the bacterial cell membrane that play a crucial role in the final stages of peptidoglycan synthesis, which forms the bacterial cell wall neliti.comnih.govresearchgate.netsoeagra.com. β-Lactam antibiotics, including this compound, exert their bactericidal effect by binding to and inactivating these PBPs, thereby disrupting cell wall synthesis and leading to bacterial lysis and death neliti.comnih.govresearchgate.netsoeagra.com.

Mutations in PBP Genes Affecting this compound Binding

Bacterial resistance to β-lactam antibiotics can arise from mutations in the genes encoding PBPs, leading to altered proteins with reduced affinity for the antibiotic kemdikbud.go.idfrontiersin.orgnih.govwikipedia.orgpsu.edunih.gov. This reduced affinity means that even at high concentrations, the antibiotic cannot efficiently bind to and inhibit the PBPs, allowing cell wall synthesis to continue.

For instance, in methicillin-resistant Staphylococcus aureus (MRSA), the acquisition of the mecA gene leads to the production of PBP2a, an altered PBP that binds β-lactams with very low affinity, rendering methicillin (B1676495) and other β-lactams ineffective frontiersin.org. Similarly, mutations in PBP2 of Neisseria gonorrhoeae have been shown to hinder the acylation of ceftriaxone, an expanded-spectrum cephalosporin kemdikbud.go.id. Specific mutations such as I312M, V316T, G545S, A311V, V316P, and T483S in PBP2 of N. gonorrhoeae significantly increase the minimum inhibitory concentrations (MICs) of ceftriaxone and cefixime (B193813) by lowering the antibiotic's affinity and restricting protein dynamics crucial for acylation kemdikbud.go.idpsu.edu. In Enterococcus faecalis, mutations in the pbp4 gene, including deletions and amino acid substitutions, can influence susceptibility to β-lactams like ceftobiprole (B606590) frontiersin.org. Furthermore, mutations in PBP genes, including PBP1a, PBP2a, PBP2b, and PBP2x, have been identified in Streptococcus pneumoniae and Streptococcus pyogenes, leading to reduced susceptibility to various β-lactams, including cephalosporins like cefotaxime and ceftobiprole nih.govwikipedia.orgnih.gov. While direct studies detailing specific PBP mutations affecting this compound binding were not found, it is highly probable that similar PBP modification mechanisms observed for other cephalosporins would also impact this compound's efficacy.

Efflux Pump Overexpression and Associated Resistance

Efflux pumps are bacterial membrane proteins that actively transport antimicrobial agents out of the bacterial cell, thereby reducing the intracellular concentration of the antibiotic and preventing it from reaching its target wikipedia.orgresearchgate.net. Overexpression of these efflux pumps is a known mechanism of antimicrobial resistance across various classes of antibiotics, including β-lactams.

While efflux pump overexpression is a recognized mechanism contributing to resistance in Gram-negative bacteria, often alongside β-lactamase production or porin loss mutations idcmjournal.org, specific detailed research findings on efflux pump overexpression directly impacting this compound resistance were not explicitly identified in the provided information. However, it is a general resistance mechanism that can affect cephalosporins. For example, resistance to aminoglycosides like plazomicin (B589178) can arise through the overexpression of efflux pumps wikipedia.org. The TolC protein in Escherichia coli is an outer membrane channel protein essential for the activity of several important efflux pumps researchgate.net.

Outer Membrane Permeability Alterations (e.g., Porin Loss)

Outer membrane porins play a crucial role in the entry of hydrophilic antibiotics, such as β-lactams, into Gram-negative bacteria nih.govmdpi.comfrontiersin.org. Alterations in the expression or function of these porins can significantly reduce the permeability of the outer membrane, thereby contributing to antibiotic resistance nih.govmdpi.comnih.gov. This can manifest as a complete loss of porins or functional modulation that reduces permeability nih.gov. For instance, the loss of major porins like OmpC and OmpF has been linked to resistance to various β-lactam antibiotics in bacteria such as Klebsiella pneumoniae and Escherichia coli nih.govfrontiersin.orgnih.gov. While these general mechanisms are understood for cephalosporins, specific studies detailing porin alterations as a resistance mechanism specifically for this compound were not found in the reviewed literature.

Genetic and Molecular Basis of Resistance Development

The development of antibiotic resistance in bacteria is underpinned by complex genetic and molecular changes nih.govnih.govnih.gov. These can involve chromosomal DNA mutations that alter existing bacterial proteins, or the acquisition of new genetic material through horizontal gene transfer nih.govnih.gov. Common genetic mechanisms include mutations in genes encoding drug targets (like PBPs), genes regulating efflux pump expression, or genes affecting outer membrane permeability mdpi.comnih.govplos.orgnih.gov. While these principles apply broadly to cephalosporin resistance, specific genetic and molecular studies focusing on the emergence of resistance to this compound were not identified.

In Vitro Resistance Induction Studies

In vitro resistance induction studies are critical for understanding how bacteria develop resistance under controlled laboratory conditions nih.govfrontiersin.orgepo.org. These studies often involve exposing bacterial strains to gradually increasing concentrations of an antibiotic over time to select for resistant mutants nih.gov. Such experiments can reveal the stepwise accumulation of resistance mechanisms and the genetic changes that confer reduced susceptibility nih.gov. Although in vitro studies have been conducted for other cephalosporins, such as cefiderocol (B606585) and cefotaxime, to analyze resistance development nih.govnih.govfrontiersin.orgnih.gov, no specific in vitro resistance induction studies focusing on this compound were found in the provided search results.

Genomic and Transcriptomic Analysis of Resistant Strains

Genomic and transcriptomic analyses provide powerful tools to elucidate the molecular basis of antibiotic resistance by identifying changes at the DNA and RNA levels in resistant strains nih.govnih.govfrontiersin.orgfrontiersin.orgupv.esfrontiersin.orgelifesciences.org. Genomic analysis, often involving whole-genome sequencing (WGS), can pinpoint specific mutations (e.g., single nucleotide polymorphisms, insertions, deletions) or the acquisition of resistance genes (e.g., β-lactamase genes) that contribute to resistance nih.govnih.govnih.govjcvi.org. Transcriptomic analysis (e.g., RNA-Seq) can identify differentially expressed genes in resistant strains, revealing altered metabolic pathways, upregulation of efflux pumps, or changes in porin expression that contribute to resistance mdpi.comnih.govfrontiersin.orgfrontiersin.orgupv.eselifesciences.org. While these advanced techniques have been applied to study resistance to various antibiotics, including other cephalosporins mdpi.comnih.govfrontiersin.org, specific genomic or transcriptomic analyses of bacterial strains resistant to this compound were not found in the current literature search.

Preclinical Pharmacokinetic and Biotransformation Investigations of Ceftioxide

Absorption and Distribution Studies (Non-Clinical Models)

Absorption and distribution studies in non-clinical models are fundamental to understanding how a drug enters the systemic circulation and subsequently spreads throughout various tissues and organs. These investigations are crucial for predicting the drug's bioavailability and its potential to reach target sites innostar.cnscielo.brgenoskin.com.

In Vitro/Ex Vivo Permeability Assays

In vitro and ex vivo permeability assays are widely utilized in early drug development for initial screening of drug candidates due to their simplicity and cost-effectiveness, and to address ethical concerns associated with in vivo animal use genoskin.comnih.gov. These assays evaluate a compound's ability to cross biological barriers, such as the intestinal epithelium or endothelial monolayers. Common methods include:

Transwell® Assays: These assays involve culturing cell monolayers (e.g., Caco-2 cells for intestinal permeability or endothelial cells) on semi-permeable membranes within Transwell inserts. The permeability of a compound is determined by measuring its flux across the cell monolayer from a donor compartment to a receiver compartment nih.govsigmaaldrich.commdpi.com.

Vascular Permeability Assays: Kits employing 24-well plates with endothelial cells seeded onto collagen-coated inserts are used to assess the effects of compounds on endothelial cell adsorption, transport, and permeability. The extent of permeability can be quantified by measuring the fluorescence of a high molecular weight tracer (e.g., FITC-Dextran) passing through the monolayer sigmaaldrich.commerckmillipore.com.

Ex Vivo Human Skin Models: These models, derived from donated human skin, maintain the full epidermal, dermal, and immune system architecture, offering a physiologically relevant environment for assessing drug penetration and distribution, especially for topical formulations genoskin.compharmaron.com.

These assays provide insights into passive permeability and can also indicate the involvement of transport proteins in active drug transport across physiological barriers mdpi.com.

Tissue Distribution Studies in Animal Models

Tissue distribution studies in animal models provide a comprehensive understanding of drug disposition throughout the body following administration innostar.cngenoskin.compharmaron.com. Commonly used animal models include Sprague-Dawley (SD) and Long-Evans (LE) rats plos.org. These studies involve administering the drug (often radiolabeled, e.g., with 14C) to animals and then, at various time points, collecting and analyzing different tissues and organs to determine drug concentrations innostar.cndovepress.com.

Key methodologies include:

Quantitative Whole-Body Autoradiography (QWBA): This technique allows for the visualization and quantification of radiolabeled drug distribution across the entire animal body or specific organ sections innostar.cn.

Mass Spectrometry Imaging (MSI): MSI can be used to investigate tissue distribution and metabolic profiling in whole-body or single-organ cryo-sections plos.org.

These studies aim to identify organs where the drug accumulates, which can be critical for understanding efficacy and potential off-target effects dovepress.comfrontiersin.org. For instance, some compounds show higher distribution in gastrointestinal tissues or specific organs like the liver and kidney dovepress.comfrontiersin.org.

Metabolic Pathways and Biotransformation Products (Non-Clinical)

Metabolism, or biotransformation, is the process by which chemical compounds, including drugs, are structurally modified by organisms or enzyme systems medcraveonline.cominflibnet.ac.in. This process primarily occurs in the liver, but also in extrahepatic tissues such as the intestines, kidneys, lungs, and skin nih.gov. The main goal of biotransformation is to convert lipophilic (fat-soluble) drugs into more polar (water-soluble) molecules, thereby facilitating their elimination from the body and preventing their accumulation medcraveonline.cominflibnet.ac.inmdpi.com.

Enzymatic Biotransformation Mechanisms

Biotransformation reactions are broadly categorized into Phase I and Phase II reactions, primarily catalyzed by various enzyme systems medcraveonline.cominflibnet.ac.innih.govmdpi.comfiveable.me.

Phase I Reactions: These reactions typically involve oxidation, reduction, or hydrolysis. They introduce or expose polar functional groups (e.g., -OH, -NH2) on the drug molecule, often leading to more polar metabolites. The most critical enzyme system in Phase I metabolism is the cytochrome P450 (CYP) superfamily of heme-containing monooxygenases, predominantly found in the endoplasmic reticulum of hepatocytes nih.govmdpi.comfiveable.me. Other enzymes involved include flavin-containing monooxygenases (FMOs) for oxygenation of heteroatoms, and esterases and amidases for hydrolysis reactions mdpi.comfiveable.megoogle.com.

Phase II Reactions (Conjugation): These reactions involve the covalent attachment of polar endogenous molecules (e.g., glucuronic acid, sulfate, glutathione) to the drug or its Phase I metabolite. This conjugation significantly increases water solubility, making the compounds more readily excretable. Key enzymes include UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) fiveable.me.

These enzymatic processes are crucial for detoxification and elimination, though sometimes they can also produce more toxic or reactive metabolites inflibnet.ac.inmdpi.com.

Identification of Major and Minor Metabolites

The identification of major and minor metabolites is a critical component of preclinical biotransformation studies. This involves analyzing biological samples (e.g., plasma, urine, feces, tissue extracts) from non-clinical models to detect and characterize the chemical structures of the transformed drug products medcraveonline.commdpi.com. The goal is to understand the complete metabolic profile of the drug, including:

Metabolic Pathways: Delineating the sequence of enzymatic reactions the drug undergoes.

Metabolite Structure Elucidation: Identifying the chemical structures of all significant metabolites.

Metabolite Activity/Toxicity: Assessing whether metabolites are active (contributing to therapeutic effect) or potentially toxic.

Excretion Routes and Kinetics (Non-Clinical Models)

Excretion is the final stage of pharmacokinetics, involving the irreversible removal of the drug and its metabolites from the body nih.govmsdmanuals.comslideshare.net. Preclinical studies identify the primary and secondary routes of excretion and characterize the kinetics of this elimination process.

The major routes of excretion in non-clinical models are:

Renal Excretion (Kidneys): The kidneys are the primary organs for excreting water-soluble drugs and their metabolites, mainly through glomerular filtration, active tubular secretion, and passive tubular reabsorption. The rate of renal excretion is influenced by factors such as molecular size, charge, and water solubility nih.govmsdmanuals.comslideshare.netmerckmanuals.com.

Biliary/Fecal Excretion (Liver/Intestines): Some drugs and their metabolites are actively transported by hepatocytes into bile, which then enters the digestive tract. From there, they are either eliminated in the feces or reabsorbed into the bloodstream (enterohepatic recirculation) nih.govmsdmanuals.commerckmanuals.com. Drugs with a molecular weight greater than 300 g/mol and possessing both polar and lipophilic groups are more likely to be excreted via bile merckmanuals.com.

Minor routes of excretion can include saliva, sweat, and breast milk, though these typically account for small amounts of drug elimination nih.govmsdmanuals.com. For volatile compounds, such as inhaled anesthetics, exhalation via the lungs is a significant route msdmanuals.comslideshare.net.

Elimination kinetics describe the rate at which a drug is removed from the body. This includes parameters such as clearance (the volume of plasma cleared of drug per unit time) and half-life (the time taken for the drug concentration in the body to reduce by half) slideshare.net. These kinetic parameters are crucial for determining dosing regimens and predicting drug accumulation or elimination rates in vivo slideshare.net.

Advanced Analytical Methodologies for Ceftioxide Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for the separation, identification, and quantification of Ceftioxide in various matrices, as well as for monitoring its stability and purity.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a primary technique employed for the quantitative analysis and purity assessment of this compound. HPLC allows for the separation of this compound from related substances, impurities, and degradation products, leveraging differences in their physicochemical properties. For cephalosporins, reversed-phase HPLC (RP-HPLC) is commonly utilized due to its versatility and ability to handle a wide range of polar and non-polar compounds researchgate.netnih.govtsijournals.com.

Typical applications of HPLC for this compound would include:

Assay Determination : Accurate quantification of the active pharmaceutical ingredient (API) content.

Purity Profiling : Detection and quantification of known and unknown impurities, ensuring the substance meets stringent quality standards.

Stability Studies : Monitoring the degradation of this compound under various stress conditions (e.g., acidic, basic, oxidative, photolytic, thermal) to establish shelf-life and appropriate storage conditions. This involves separating the parent compound from its degradation products over time researchgate.net.

Related Substances Analysis : Identifying and quantifying structurally similar compounds that may arise from synthesis or degradation pathways.

Common HPLC parameters for cephalosporin (B10832234) analysis often involve C18 stationary phases, aqueous-organic mobile phases (e.g., acetonitrile (B52724) or methanol (B129727) with buffered aqueous solutions), and UV-Vis detection, typically at wavelengths around 254 nm or 290 nm, depending on the chromophore of the specific cephalosporin researchgate.nettsijournals.comresearchgate.net.

Table 1: Illustrative HPLC Conditions for this compound Analysis

| Parameter | Typical Range/Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile:Buffer (e.g., phosphate (B84403) buffer pH 6.0) |

| Flow Rate | 0.8 – 1.2 mL/min |

| Detection Wavelength | 254 nm or 290 nm (UV-Vis) |

| Column Temperature | 25 – 40 °C |

| Injection Volume | 10 – 20 µL |

| Run Time | 10 – 30 min |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Compound Analysis and Metabolite Identification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers enhanced sensitivity and selectivity compared to standalone HPLC-UV, making it invaluable for the comprehensive analysis of this compound, particularly for trace impurities, degradation products, and potential metabolites nih.govmdpi.comnih.govnih.govmeasurlabs.com. The tandem mass spectrometry (MS/MS) component provides structural information through fragmentation patterns, allowing for unambiguous identification.

Key applications of LC-MS/MS in this compound research include:

Impurity Profiling and Identification : LC-MS/MS is highly effective in detecting and identifying low-level impurities and degradation products that might not be sufficiently characterized by UV detection alone. The mass spectral data (molecular ion and characteristic fragments) provide crucial information for structural elucidation nih.govmdpi.com.

Structural Confirmation : By coupling chromatographic separation with mass spectrometry, the molecular weight of this compound can be precisely determined, and its fragmentation pattern can be used to confirm its proposed chemical structure mdpi.com.

Metabolite Identification : While the prompt strictly excludes dosage/administration, in the context of compound analysis, LC-MS/MS is the gold standard for identifying and characterizing metabolites in biological matrices, providing insights into the compound's metabolic pathways. This involves analyzing samples for transformed versions of the parent drug, often by comparing their mass spectra and retention times to the parent compound and predicted structures nih.govmdpi.com.

Quantification in Complex Matrices : LC-MS/MS methods are developed for highly sensitive and selective quantification, especially when dealing with complex samples where interferences are common nih.govnih.govnih.goveurl-pesticides.eu.

Electrospray ionization (ESI) in positive ion mode is frequently used for cephalosporins due to their basic nitrogen atoms, yielding protonated molecular ions ([M+H]) nih.govmdpi.com. Multiple Reaction Monitoring (MRM) is typically employed for highly selective and sensitive quantification, where specific precursor-to-product ion transitions are monitored nih.govmdpi.comnih.gov.

Table 2: Illustrative LC-MS/MS Parameters for this compound Analysis

| Parameter | Typical Value/Mode |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Mass Analyzer | Triple Quadrupole (QqQ) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (this compound) | [M+H] (e.g., m/z 472.0 for CHNOS) nih.gov |

| Product Ions | Characteristic fragment ions (specific to this compound) |

| Capillary Voltage | 3.0 – 4.0 kV |

| Cone Voltage | 20 – 40 V |

| Collision Energy | 15 – 30 eV |

| Source Temperature | 100 – 150 °C |

| Desolvation Temperature | 350 – 450 °C |

Spectroscopic and Diffraction Methods for Structural Elucidation and Polymorphism

Spectroscopic and diffraction techniques provide critical information about the molecular structure, bonding, and solid-state characteristics of this compound.

X-ray Powder Diffraction (XRPD) for Crystalline Form Characterization

X-ray Powder Diffraction (XRPD) is a powerful non-destructive analytical technique used to characterize the crystalline nature of materials, including pharmaceutical compounds like this compound google.comjustia.comgoogleapis.comresearchgate.netcatalysis.blog. It is essential for identifying different polymorphic forms, solvates, and amorphous states of a drug substance. Polymorphism, the ability of a solid material to exist in more than one crystal structure, can significantly impact the physical and chemical properties of a drug, such as solubility, stability, and manufacturing processes google.com.

For this compound, XRPD analysis would involve:

Polymorph Identification : Each crystalline form of this compound would exhibit a unique XRPD pattern, characterized by a series of diffraction peaks at specific 2-theta angles and intensities google.comjustia.com.

Amorphous Content Determination : XRPD can distinguish between crystalline and amorphous forms, with amorphous materials typically showing a broad halo rather than sharp peaks googleapis.comresearchgate.net.

Phase Purity : Assessing the presence of multiple crystalline phases or impurities within a bulk drug substance justia.com.

Batch-to-Batch Consistency : Ensuring that different batches of this compound API exhibit the same desired crystalline form, which is critical for consistent product quality googleapis.com.

The diffraction pattern is generated by the constructive interference of X-rays scattered by the crystal lattice planes. The positions and intensities of the diffraction peaks are unique to a specific crystalline structure, acting as a "fingerprint" for that form google.comcatalysis.blog.

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental techniques for the definitive structural elucidation and confirmation of this compound.

Infrared (IR) Spectroscopy for Structural Confirmation IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, corresponding to molecular vibrations (stretching and bending) researchgate.netunitechlink.comspectroscopyonline.com. The resulting spectrum is a unique "fingerprint" of the molecule.

For this compound, key IR spectral features would include:

Beta-lactam Carbonyl (C=O) Stretching : A strong absorption band typically observed in the range of 1700-1780 cm⁻¹, characteristic of the β-lactam ring carbonyl group researchgate.netspectroscopyonline.comresearchgate.net.

Amide I and Amide II Bands : Characteristic C=O stretching and N-H bending vibrations from the amide linkages in the cephalosporin structure, usually appearing around 1610-1700 cm⁻¹ (Amide I) and 1480-1600 cm⁻¹ (Amide II) researchgate.netresearchgate.net.

Carboxylic Acid (C=O) Stretching : A band around 1600-1700 cm⁻¹ for the carboxylic acid group researchgate.net.

S-O Stretching : Given this compound is an S-oxide, characteristic S=O stretching vibrations would be expected.

C-N and C-S Stretching Vibrations : Bands corresponding to the thiazole (B1198619) and dihydrothiazine rings.

O-H and N-H Stretching : Broad bands in the 3000-3500 cm⁻¹ region indicating the presence of hydroxyl and primary amine groups researchgate.netunitechlink.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, provides detailed information about the number, type, and connectivity of atoms within a molecule, making it indispensable for confirming the complete chemical structure of this compound libretexts.orglibretexts.orgmdpi.com.

¹H NMR Spectroscopy : This technique detects hydrogen nuclei and provides insights into the chemical environment of each proton. The chemical shift (ppm) indicates the electronic environment, while spin-spin coupling patterns reveal the connectivity of adjacent protons libretexts.orglibretexts.org. For this compound, ¹H NMR would confirm the presence and environment of protons on the acetylmethyl group, the methoxyimino group, the thiazole ring, and the β-lactam and dihydrothiazine ring systems, as well as any exchangeable protons (e.g., from amine or carboxylic acid groups).

¹³C NMR Spectroscopy : This technique detects carbon nuclei and provides information about the unique carbon atoms and their hybridization states libretexts.org. ¹³C NMR would confirm the presence of all carbon atoms in this compound, including the carbonyl carbons (β-lactam, acetate, amide, carboxylic acid), the carbons in the thiazole ring, and the carbons in the methoxyimino and acetylmethyl groups. Carbonyl carbons typically resonate furthest downfield (170-220 ppm) libretexts.org.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Beyond its coupling with chromatography (LC-MS/MS), standalone Mass Spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and providing characteristic fragmentation patterns that aid in structural elucidation mdpi.comgoogle.comgoogleapis.com.

Molecular Weight Determination : High-resolution mass spectrometry (HRMS) can determine the exact molecular mass of this compound, which is crucial for confirming its elemental composition (CHNOS) and distinguishing it from compounds with very similar nominal masses nih.gov. The molecular weight of this compound is approximately 471.47 g/mol nih.gov.

Fragmentation Analysis : When ionized molecules are fragmented, they break into smaller, characteristic ions. The pattern of these fragment ions provides valuable structural information, akin to a molecular "fingerprint" mdpi.com. By analyzing these fragmentation pathways, specific substructures within the this compound molecule can be identified and confirmed. For example, the loss of small, stable molecules or characteristic cleavages within the β-lactam ring or side chains can be observed.

Table 3: Illustrative Mass Spectrometry Data for this compound

| Parameter | Typical Value/Observation |

| Molecular Formula | CHNOS nih.gov |

| Exact Mass | 471.0518545 g/mol (theoretical) norman-network.com |

| Precursor Ion | [M+H] (e.g., m/z 472.0) mdpi.com |

| Fragmentation | Characteristic cleavages yielding structurally informative ions (specific to this compound structure) mdpi.com |

Structure Activity Relationship Sar Studies and Molecular Modeling of Ceftioxide

Elucidation of Key Structural Motifs for Antimicrobial Potency

The antimicrobial potency of cephalosporins, including Ceftioxide, is critically dependent on the nature of the side chains attached to the cephalosporin (B10832234) nucleus, particularly at the C-3 and C-7 positions wikipedia.orgfishersci.camims.com.

The C-7 position of the cephalosporin nucleus typically bears an acylamino side chain, which is paramount for antimicrobial activity and spectrum fishersci.camims.com. In this compound, the C-7 position features an aminothiazole ring with an oximino group oup.commims.com. This structural motif, common in later-generation cephalosporins such as cefiderocol (B606585) and ceftazidime (B193861), is known to confer broad-spectrum antibacterial activity, particularly against Gram-negative bacteria, and contributes to enhanced penicillin-binding protein (PBP) affinity wikipedia.orgwikipedia.orgwikidata.org.

Cephalosporins, including this compound, exert their bactericidal effect by inhibiting bacterial cell wall synthesis through covalent binding to penicillin-binding proteins (PBPs) wikipedia.orgfishersci.cafishersci.caontosight.aiwikipedia.org. The substituents on the cephalosporin nucleus, especially the C-7 side chain, play a crucial role in determining the affinity and specificity of binding to different PBPs wikipedia.orgwikidata.orgfishersci.cawikidata.orgnih.gov. High affinity for essential PBPs (e.g., PBP3 in Gram-negative bacteria and PBP2a in methicillin-resistant Staphylococcus aureus) is a key determinant of a cephalosporin's potency wikipedia.orgwikidata.orgnih.gov.

The aminothiazole oximino side chain at the C-7 position of this compound is a common feature in cephalosporins designed for improved PBP binding and expanded spectrum against Gram-negative pathogens wikipedia.orgwikipedia.orgwikidata.org. This side chain is thought to enhance the ability of the antibiotic to mimic the D-Ala-D-Ala peptidoglycan precursor, thereby facilitating effective acylation of the PBP active site fishersci.caontosight.ai.

Structural Determinants of β-Lactamase Stability

Bacterial resistance to β-lactam antibiotics often arises from the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, rendering the antibiotic inactive wikipedia.orgfishersci.cafishersci.caontosight.aiwikipedia.orgmdpi.comnih.gov. A critical aspect of cephalosporin SAR is the design of structures that are stable against hydrolysis by these enzymes wikipedia.orgfishersci.camims.commims.com.

Computational Approaches in SAR Analysis

Computational methods have become indispensable tools in the SAR analysis and rational design of new antibiotics, including cephalosporins like this compound wikidata.orgmims.comfishersci.atmims.commims.com.

Quantitative Structure-Activity Relationships (QSAR) modeling involves developing mathematical models that correlate the chemical structure of compounds with their biological activity nih.govnih.govagrovetmarket.comuni.lu. For cephalosporins, QSAR studies can be employed to predict antimicrobial potency, PBP binding affinity, or β-lactamase stability based on various molecular descriptors nih.govagrovetmarket.comuni.lu. These descriptors can include physicochemical properties (e.g., lipophilicity, electronic properties) and structural features. While general QSAR principles are highly applicable to the cephalosporin class, specific detailed QSAR models focusing solely on this compound are not extensively documented in the provided search results nih.gov. However, its structural features would allow for its inclusion in broader QSAR studies of cephalosporins.

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding modes and interactions of small molecules (like this compound) with their biological targets (e.g., PBPs and β-lactamases) at an atomic level wikidata.orgmdpi.commims.comfishersci.atmims.commims.comwikipedia.orguni.lunih.govnih.gov.

Molecular Docking: This method predicts the preferred orientation and conformation of a ligand within a protein's binding site, providing insights into key intermolecular interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic forces wikidata.orgfishersci.atnih.govnih.gov. For this compound, molecular docking studies could elucidate how its C-7 side chain and β-lactam ring orient within the active sites of PBPs to facilitate acylation, or how its structural features interact with β-lactamase residues to confer stability or inhibition wikidata.orgmims.comfishersci.atmims.com.

Molecular Dynamics Simulations: MD simulations extend docking studies by simulating the time-dependent behavior of a molecular system, allowing for the observation of dynamic interactions and conformational changes of both the ligand and the protein wikidata.orgmdpi.commims.commims.commims.comwikipedia.orguni.lunih.govnih.gov. These simulations can provide a more realistic picture of the binding process, the stability of the ligand-protein complex, and the flexibility of active site loops (e.g., the Ω-loop in β-lactamases) that influence substrate binding and hydrolysis wikidata.orgmdpi.comuni.lu. For this compound, MD simulations could help understand the stability of its PBP-bound complex or the mechanism by which its structure resists β-lactamase hydrolysis, potentially revealing subtle dynamic features not captured by static docking poses mdpi.commims.comwikipedia.orguni.lu.

These computational approaches, while not specifically detailed for this compound in the provided information, are routinely applied to cephalosporins and their targets to guide the design of new compounds with improved potency, spectrum, and resistance profiles.

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling and lead optimization are critical stages in modern drug discovery, aiming to refine the therapeutic potential of promising compounds. These methodologies leverage computational techniques to understand and predict molecular interactions, guiding the design of more potent and selective drug candidates.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, elucidating how modifications to a chemical structure influence its biological activity. For cephalosporins, including this compound, the core structure features a 6-membered dihydrothiazine ring wikipedia.org. General SAR principles for cephalosporins indicate that substitutions at position 3 often impact the compound's pharmacological properties, while modifications at position 7 primarily affect its antibacterial activity wikipedia.org. These systematic alterations are crucial for optimizing properties such as spectrum of activity, resistance to beta-lactamases, and pharmacokinetic profiles wikipedia.orgla.govbpac.org.nz. Third-generation cephalosporins, for instance, are generally characterized by enhanced resistance to beta-lactamases and a broad spectrum of activity against Gram-negative organisms due to specific structural features la.govbpac.org.nz. However, specific detailed SAR data or research findings focusing exclusively on the various structural modifications of this compound and their direct impact on its biological activity are not extensively documented in the current literature.

Molecular Modeling

Molecular modeling encompasses a suite of computational techniques used to simulate and analyze molecular structures and their interactions longdom.org. In drug discovery, these techniques, such as molecular docking and molecular dynamics (MD) simulations, are employed to understand how a ligand interacts with its biological target at an atomic level nih.govresearchgate.net. For antibiotics like this compound, which target penicillin-binding proteins (PBPs), molecular modeling could theoretically provide insights into the precise binding modes, conformational changes upon binding, and the energy landscape of the protein-ligand complex ontosight.aiwikipedia.orgla.govbpac.org.nznih.gov. This understanding is vital for rational drug design, allowing researchers to predict the effects of structural modifications on binding affinity and efficacy longdom.orgnih.gov. Despite the widespread application of molecular modeling in antibiotic research, specific detailed molecular modeling studies performed solely on this compound to elucidate its interactions with PBPs or other targets are not available in the provided search results.

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling defines the essential steric and electronic features of a molecule required for optimal interaction with a specific biological target and to elicit a biological response wikipedia.orgtaylorandfrancis.comnih.gov. These features typically include hydrogen bond acceptors (A), hydrogen bond donors (D), hydrophobic groups (H), aromatic rings (R), cations, and anions, arranged in a specific 3D spatial relationship wikipedia.orgtaylorandfrancis.comnih.govbiorxiv.org. Pharmacophore models are instrumental in virtual screening, enabling the identification of novel ligands from large chemical libraries that possess the necessary features for activity taylorandfrancis.comnih.govmdpi.com. They can also be used in conjunction with molecular docking to improve virtual screening efficiency and guide lead optimization nih.gov.

Future Research Directions and Unanswered Questions in Ceftioxide Science

Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches

The pharmaceutical industry is increasingly prioritizing the adoption of green chemistry principles to develop more sustainable and efficient synthetic routes for active pharmaceutical ingredients (APIs). This involves designing chemical processes that minimize waste, reduce energy consumption, and avoid the use and generation of hazardous substances. Future research on Ceftioxide could significantly benefit from the exploration of novel synthetic methodologies that align with these principles. Techniques such as continuous flow chemistry, which can increase production efficiency, reduce facility size, and cut water and energy use, leading to fewer emissions and less waste, represent a promising direction. news-medical.net Similarly, biocatalysis, utilizing enzymes as catalysts, offers a pathway to more selective and environmentally benign reactions, potentially reducing the number of synthetic steps and replacing toxic solvents with renewable ones. news-medical.netchemistryjournals.net

While specific green synthetic routes for this compound are not yet widely documented, the broader advancements in sustainable organic synthesis, including the development of more atom-efficient processes and the use of alternative solvents, provide a framework for future investigations. chemistryjournals.net The optimization of production processes for compounds like this compound through the lens of sustainability is essential for reducing the environmental impact of chemical manufacturing and ensuring a stable, cost-effective supply. chemistryjournals.netdiva-portal.org

Deeper Understanding of Intrinsic and Acquired Resistance Mechanisms

A comprehensive understanding of the mechanisms by which bacteria develop resistance to this compound is paramount for preserving its efficacy. Bacterial resistance can be broadly categorized into intrinsic and acquired resistance. Intrinsic resistance is a natural trait inherent to a bacterial species, independent of prior antibiotic exposure, and can involve factors such as low outer membrane permeability, the natural activity of efflux pumps, or the presence of enzymes like AmpC β-lactamase. aimspress.comfrontiersin.orgmdpi.comnih.govyoutube.com For instance, Gram-negative bacteria often exhibit intrinsic resistance due to their outer membrane acting as a protective filter and the presence of efflux pumps. mdpi.com

Acquired resistance, on the other hand, develops when an originally susceptible bacterium gains resistance through genetic mutations or the acquisition of new genetic material via horizontal gene transfer (e.g., transposons, plasmids, integrons). frontiersin.orgomicsonline.orgslideshare.netmdpi.com Key mechanisms of acquired resistance include:

Enzymatic Inactivation: Production of enzymes, notably β-lactamases, that hydrolyze or modify the antibiotic, rendering it ineffective. frontiersin.orgyoutube.comomicsonline.orgnih.gov These enzymes can break the β-lactam ring in cephalosporins. youtube.com

Reduced Permeability: Alterations in outer membrane porins, which can decrease the uptake of the antibiotic into the bacterial cell. aimspress.comfrontiersin.orgyoutube.comnih.gov

Efflux Pumps: Overexpression or modification of efflux pumps that actively transport the antibiotic out of the bacterial cell, minimizing its intracellular concentration. aimspress.comfrontiersin.orgmdpi.comyoutube.comomicsonline.orgslideshare.netnih.gov

Target Modification: Mutations or post-translational alterations in the antibiotic's target site, such as penicillin-binding proteins (PBPs), reducing the antibiotic's binding affinity. youtube.comomicsonline.orgslideshare.netnih.govinfogalactic.com

Biofilm Formation: Bacterial communities forming biofilms can create a protective barrier, reducing antibiotic penetration and facilitating the development of resistance. aimspress.comomicsonline.org

Future research must focus on elucidating the specific intrinsic and acquired resistance mechanisms that emerge against this compound across a diverse range of clinically relevant pathogens. This includes identifying specific β-lactamases capable of hydrolyzing this compound, characterizing porin mutations or efflux pump systems that affect its uptake or expulsion, and pinpointing target site modifications that reduce its binding affinity. Understanding these mechanisms at a molecular level will be critical for predicting resistance emergence and designing strategies to overcome it.

Identification of Synergistic Combinations with β-Lactamase Inhibitors or Other Agents

Given the prevalence of β-lactamase-mediated resistance, a significant area of future research for this compound involves identifying synergistic combinations with β-lactamase inhibitors (BLIs) or other antimicrobial agents. BLIs are compounds that protect β-lactam antibiotics from enzymatic degradation by β-lactamases, thereby restoring or enhancing the antibiotic's activity. nih.govnih.govmdpi.combiorxiv.orgmdpi.com

Current research on other cephalosporins, such as cefiderocol (B606585), has demonstrated that its activity can be potentiated by BLIs like avibactam (B1665839), vaborbactam, and relebactam, particularly against carbapenemase-producing Gram-negative isolates. nih.govnih.gov Combinations of cefiderocol with these BLIs have shown significant reductions in minimum inhibitory concentrations (MICs) against resistant strains, even restoring susceptibility in some cases. nih.gov Similarly, new β-lactam/β-lactamase inhibitor combinations, including cefepime/zidebactam and cefepime/taniborbactam, are under development and show promise against multidrug-resistant Gram-negative pathogens. mdpi.com

For this compound, future studies should systematically evaluate its synergistic potential with a range of existing and novel BLIs, including those targeting serine β-lactamases (Classes A, C, and D) and metallo-β-lactamases (Class B). nih.govmdpi.com Beyond BLIs, exploring combinations with other classes of antimicrobial agents that act via different mechanisms could lead to novel synergistic therapies, potentially overcoming resistance and broadening this compound's spectrum of activity. The concept of dual β-lactam combinations, with or without BLIs, also warrants investigation as a strategy to achieve enhanced synergy. biorxiv.org

Advanced Preclinical Models for Mechanistic and Pharmacokinetic Studies (e.g., Organ-on-a-chip, Microbiome Interactions)

Traditional preclinical models, such as two-dimensional cell cultures and animal models, often have limitations in accurately mimicking the complex physiological environment of the human body. mdpi.comnih.govemulatebio.com Future research on this compound's mechanistic actions and pharmacokinetic properties can significantly benefit from the adoption of advanced preclinical models, particularly organ-on-a-chip systems.

Organ-on-a-chip technology incorporates microfluidics and microengineering to create platforms that replicate key aspects of living organs, including multicellular structures, cell-cell and tissue-tissue interactions, and the native microenvironment. nih.gov These systems provide a more accurate representation of human physiology and can be used to study complex physiological and pathophysiological responses at an organ level. mdpi.comnih.govnih.gov

A critical application of organ-on-a-chip technology is in studying host-microbiome interactions. Gut-on-a-chip models, for instance, allow researchers to co-culture human intestinal cells in direct contact with human gut microbiota, overcoming challenges like bacterial overgrowth encountered in conventional in vitro models. mdpi.comemulatebio.com These models can sustain complex human microbiomes for several days under physiologically relevant conditions, enabling investigations into the microbiome's role in barrier function, drug absorption, and metabolism, as well as its impact on antibiotic activity and resistance development. emulatebio.com

Utilizing organ-on-a-chip models for this compound research will allow for a deeper understanding of its absorption, distribution, metabolism, and excretion (ADME) in a more human-relevant context, including its potential interactions with the gut microbiome. This advanced modeling can provide crucial insights into this compound's efficacy and potential off-target effects, bridging the gap between preclinical and clinical studies. mdpi.comnih.gov

Development of Predictive Computational Models for this compound Activity and Resistance

The development of predictive computational models represents a significant future direction for this compound science, offering the potential to accelerate drug discovery, optimize treatment strategies, and anticipate resistance. Computational models, including molecular dynamics simulations, kinetic models of molecular networks, and data-driven prediction methods, are increasingly used in drug resistance studies to gain deeper insights into mechanisms and suggest promising therapeutic approaches. nih.govnih.gov

For this compound, such models could be developed to:

Predict Activity: Forecast this compound's efficacy against various bacterial strains based on their genetic profiles or known resistance determinants. This could involve modeling drug-target interactions (e.g., with PBPs) or drug-efflux pump interactions. nih.gov

Anticipate Resistance: Predict the likelihood and mechanisms of resistance development under different treatment scenarios, by simulating bacterial evolutionary pathways or identifying key mutations that confer resistance. nih.govcureepilepsy.org

Guide Drug Design: Inform the design of new this compound derivatives or synergistic combinations by identifying molecular features that enhance activity or overcome resistance. nih.gov

Optimize Dosing: Develop pharmacokinetic-pharmacodynamic (PK-PD) models that predict optimal dosing regimens for this compound to maximize efficacy and minimize resistance development. nih.gov

While the application of computational models is a broad field, their specific development and validation for this compound would provide powerful tools for understanding its complex interactions with bacterial pathogens and host systems, ultimately contributing to more effective and sustainable antimicrobial strategies.

Q & A

Basic Research Questions

Q. How should researchers design an initial experimental protocol to investigate Ceftioxide's antimicrobial mechanisms?

- Methodological Answer : Begin with a literature review to identify existing protocols for similar β-lactam antibiotics. Use the PICO framework (Population: bacterial strains; Intervention: this compound; Comparison: control antibiotics; Outcome: MIC/MBC values) to define objectives . Follow guidelines for experimental reproducibility:

- Detail reaction conditions (e.g., solvent, temperature, purity of reagents) .

- Include positive and negative controls (e.g., established antibiotics like ceftazidime) .

- Use standardized microbial strains (e.g., ATCC references) and report growth conditions .

- Data Table Example :

| Bacterial Strain | This compound MIC (µg/mL) | Control MIC (µg/mL) | Solvent Used | Temperature (°C) |

|---|---|---|---|---|

| E. coli ATCC 25922 | 4.0 | Ceftazidime: 2.0 | DMSO | 37 |